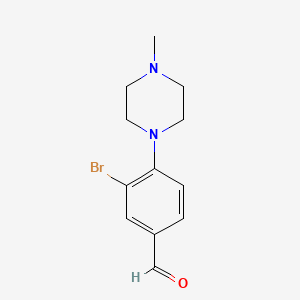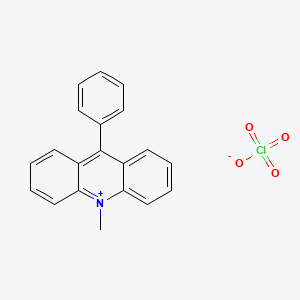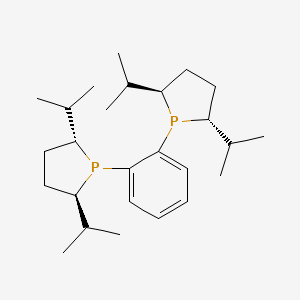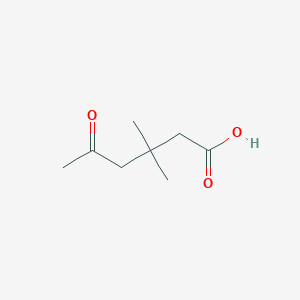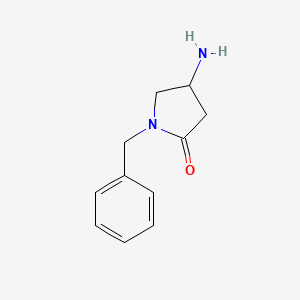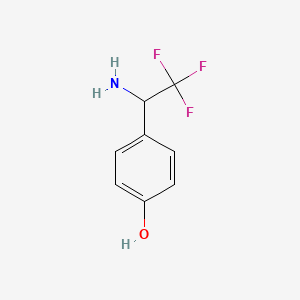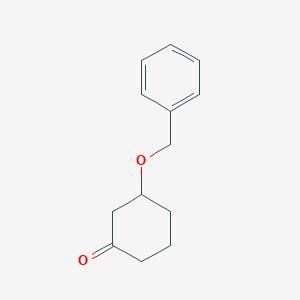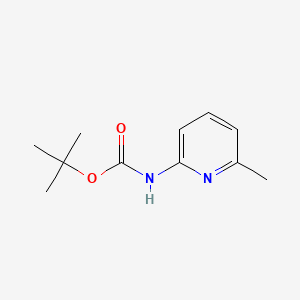
tert-Butyl (6-methylpyridin-2-yl)carbamate
Übersicht
Beschreibung
Tert-Butyl (6-methylpyridin-2-yl)carbamate is a chemical compound that falls within the broader class of carbamates, which are organic compounds derived from carbamic acid (NH2COOH). Carbamates are known for their diverse applications, including their use as herbicides, insecticides, and in medicinal chemistry as intermediates for pharmaceuticals. The tert-butyl group attached to the carbamate nitrogen provides steric bulk, which can influence the physical, chemical, and biological properties of the molecule .
Synthesis Analysis
The synthesis of tert-butyl carbamates can involve various strategies, including the reaction of alcohols with isocyanates or the use of carbamoyl chlorides with tert-butyl alcohol. For instance, tert-butyl N-(thiophen-2yl)carbamate was synthesized and its vibrational frequencies were analyzed using FT-IR and DFT studies . Similarly, tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate was obtained through the reduction of the keto functionality in a related compound . These studies demonstrate the synthetic routes and methodologies that could be applied to the synthesis of tert-butyl (6-methylpyridin-2-yl)carbamate.
Molecular Structure Analysis
The molecular structure of tert-butyl carbamates can be elucidated using various spectroscopic and computational methods. For example, the vibrational frequencies of tert-butyl N-(thiophen-2yl)carbamate were investigated using experimental FT-IR spectroscopy and theoretical calculations, providing insights into the optimized geometric parameters and molecular energy values . X-ray crystallography studies have also revealed the molecular structure and packing of related tert-butyl carbamates, such as tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate .
Chemical Reactions Analysis
Tert-butyl carbamates can undergo various chemical reactions, including protonation, dissociation, and electrophilic substitution. The protonation sites and dissociation mechanisms of tert-butylcarbamates were studied in the context of mass spectrometric assays for newborn screening, highlighting the preferred protonation at the carbonyl group in the gas phase and the nitrogen atom in methanol solution . Additionally, the reaction of O-tert-butyl-N-(chloromethyl)-N-methyl carbamate with different electrophiles was explored, leading to functionalized carbamates after hydrolysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamates are influenced by the tert-butyl group and the rest of the molecular structure. The addition of 4-tert-butylpyridine to redox electrolytes in dye-sensitized solar cells, for example, significantly affected the performance by shifting the TiO2 band edge and increasing the electron lifetime . The electron capture gas chromatography method was modified for the analysis of terbacil, a tert-butyl carbamate herbicide, demonstrating the analytical techniques used to quantify these compounds . Furthermore, the determination of carbamate herbicide residues by gas chromatography after derivatization reaction was optimized, showing the sensitivity and specificity of detection methods for these compounds .
Wissenschaftliche Forschungsanwendungen
Crystallography and Molecular Interactions
- tert-Butyl Carbamate Derivatives in Crystal Structures : The crystal structures of certain tert-butyl carbamate derivatives, like tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate, are linked via bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond involving the same carbonyl group. These insights contribute to understanding the role of these compounds in crystallography and molecular interactions (Baillargeon et al., 2017).
Synthetic Chemistry
- Involvement in Diels-Alder Reaction : tert-Butyl carbamate derivatives are used in Diels-Alder reactions, which are key in the synthesis of various organic compounds. For instance, tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate plays a role in such reactions (Padwa et al., 2003).
- Hydrogen Bonding and Molecular Architecture : Studies of tert-butyl carbamate derivatives like tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate reveal an interplay of strong and weak hydrogen bonds, influencing molecular architecture (Das et al., 2016).
Biomedical Research
- Synthesis of Bioactive Compounds : tert-Butyl carbamate derivatives are intermediates in the synthesis of bioactive compounds like jaspine B, which exhibits cytotoxic activity against human carcinoma cell lines (Tang et al., 2014).
Organic Chemistry Applications
- Lithiation of Carbamates : The reaction of tert-butyl N-(chloromethyl)-N-methyl carbamate with lithium powder highlights its role in organic chemistry, particularly in lithiation processes (Ortiz et al., 1999).
Material Science
- Antioxidant Synthesis : In material science, tert-butyl carbamate derivatives have been utilized in the synthesis of monomeric antioxidants containing hindered phenol, relevant in polymer stabilization (Pan et al., 1998).
Safety And Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-(6-methylpyridin-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-8-6-5-7-9(12-8)13-10(14)15-11(2,3)4/h5-7H,1-4H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVAARVWQDEAEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80463710 | |
| Record name | tert-Butyl (6-methylpyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80463710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (6-methylpyridin-2-yl)carbamate | |
CAS RN |
90101-22-7, 205676-84-2 | |
| Record name | 1,1-Dimethylethyl N-(6-methyl-2-pyridinyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90101-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (6-methylpyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80463710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 90101-22-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details










Synthesis routes and methods V
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

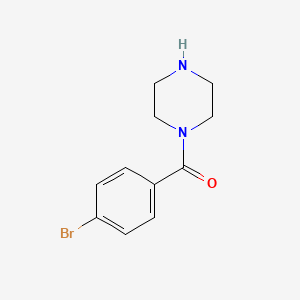
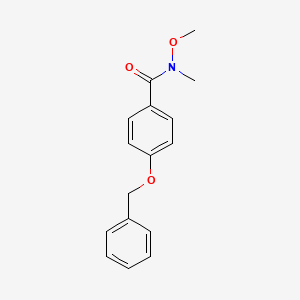
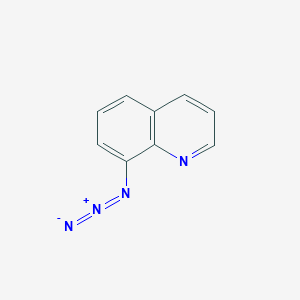
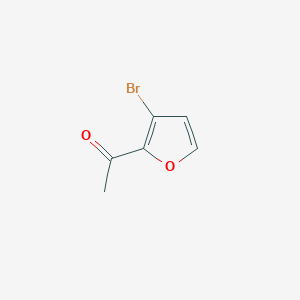
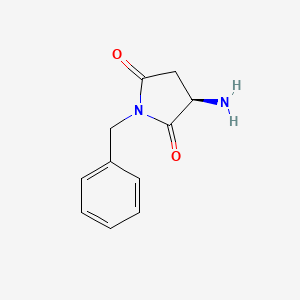
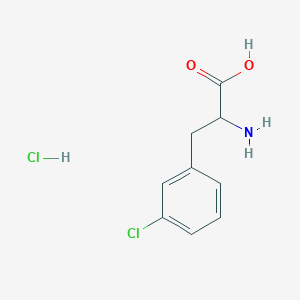
![9-Borabicyclo[3.3.1]nonane dimer](/img/structure/B1280401.png)
